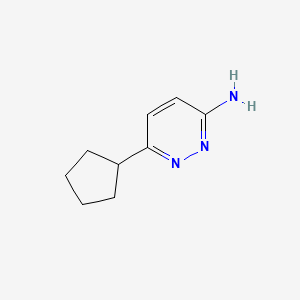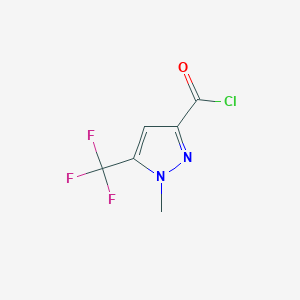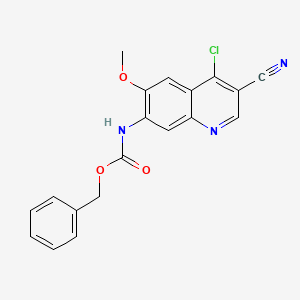![molecular formula C16H11BO3 B13918777 Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
Naphtho[1,2-b]benzofuran-9-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid is a complex organic compound with the molecular formula C16H10O It is a derivative of benzo[b]naphtho[2,1-d]furan, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid typically involves several steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid involves its interaction with molecular targets through various pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and diagnostic applications. The polycyclic aromatic structure allows it to intercalate with DNA and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]naphtho[2,1-d]furan: The parent compound without the boronic acid group.
Benzo[b]naphtho[1,2-d]furan: A structural isomer with different positioning of the furan ring.
Dibenzofuran: A simpler polycyclic aromatic compound with a similar furan ring structure.
Uniqueness
B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications requiring specific and reversible interactions, such as in sensors and drug design .
Properties
Molecular Formula |
C16H11BO3 |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[1,2-b][1]benzofuran-9-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)20-15(13)9-11/h1-9,18-19H |
InChI Key |
NUKKJECKNMQDTA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(O2)C4=CC=CC=C4C=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
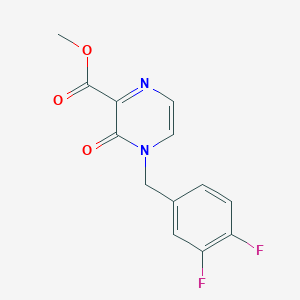
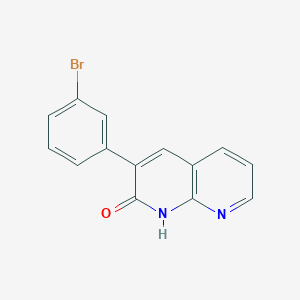
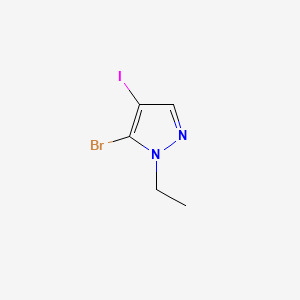
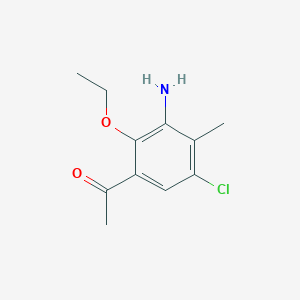
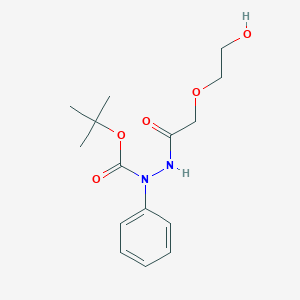
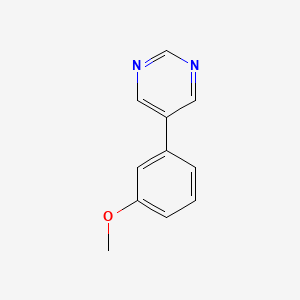
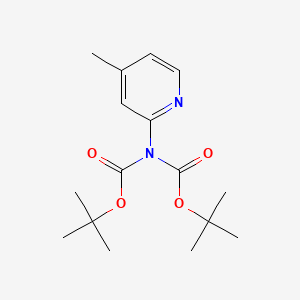
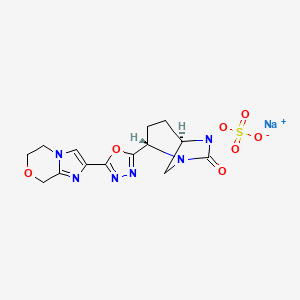
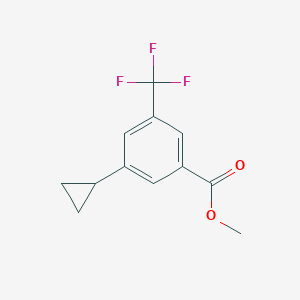
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
